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Introduction

Medium 199 (M199) is a chemically defined, synthetic cell culture medium developed by
Morgan, Morton, and Parker in 1950.[1] Initially formulated for nutritional studies of chick
embryo fibroblasts, its comprehensive nutrient profile and ability to support the growth of non-
transformed cells have made it a cornerstone in virology research.[1][2] M199 is particularly
valued for its versatility in culturing a wide range of cell types used in virology, including primary
cells and established cell lines.[2] This guide provides a detailed overview of the applications of
M199 in virology, with a focus on vaccine production, virus propagation, and titration assays.

The composition of M199 is unique in that it contains a broader array of amino acids, vitamins,
and other metabolites compared to more basic media like Eagle's Minimum Essential Medium
(MEM).[1] Notably, it includes nucleic acid precursors such as adenine and guanine.[1] M199
can be formulated with either Earle's or Hanks' balanced salt solution, making it suitable for use
in incubators with or without CO2 control, respectively. This adaptability, combined with its rich
nutrient base, has led to its widespread use in critical virological applications, from the historic
polio vaccination campaigns to modern-day vaccine development and viral pathogenesis
studies.[3]

Core Applications of M199 in Virology
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Medium 199 has proven indispensable in several key areas of virology research and
application:

e Vaccine Production: M199 is extensively used in the manufacturing of viral vaccines. Its
chemically defined nature provides a reproducible environment for large-scale virus
production, a critical factor for vaccine safety and efficacy. A notable historical example is its
role in the production of the inactivated poliovirus vaccine (IPV).[3]

 Virus Propagation and Isolation: The medium's ability to support a variety of host cells makes
it ideal for the propagation and isolation of a wide range of viruses. This is fundamental for
research into viral genetics, replication, and pathogenesis.

 Viral Titer Determination: M199 is a standard component in the media used for viral titration
assays, such as the plaque assay and the Tissue Culture Infectious Dose 50 (TCID50)
assay. These assays are essential for quantifying the concentration of infectious virus
particles in a sample.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of M199
in virology research, compiled from various studies.
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Experimental Protocols

Poliovirus Propagation in Vero Cells for Vaccine
Production
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This protocol outlines the general steps for propagating Sabin strain poliovirus in Vero cells
using M199 for the virus production phase.

Materials:

Vero cells

e Cell culture medium for Vero cell expansion (e.g., DMEM with 5-10% Fetal Bovine Serum)
e Medium 199 (M199), serum-free

e Poliovirus seed stock (Sabin strain)

o Phosphate Buffered Saline (PBS)

 Bioreactor or cell culture flasks

* Incubator

Methodology:

e Vero Cell Expansion:

o Culture Vero cells in a suitable expansion medium to the desired cell density. For
bioreactor cultures, an inoculation density of approximately 1.5 x 1075 cells/mL is often
used.[7]

o Incubate at 37°C in a humidified atmosphere with 5% CO2.

o Monitor cell growth and viability. The peak of glucose consumption, indicating the highest
cell density, is typically observed between 120-168 hours of culture.[7]

« Virus Inoculation:
o Once the Vero cells have reached the optimal density, aspirate the cell expansion medium.
o Wash the cell monolayer gently with sterile PBS.

o Replace the medium with serum-free M199.
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o Inoculate the cells with the poliovirus seed stock at a Multiplicity of Infection (MOI) of
approximately 0.01.[4][5]

o Adjust the incubator temperature to 32.5°C for the virus production phase.[5]

 Virus Propagation and Harvest:

[e]

Incubate the infected cultures and monitor for the development of cytopathic effect (CPE).

o

The peak virus titer is typically reached around 72 hours post-inoculation.[7]

[¢]

Harvest the virus by collecting the cell culture supernatant.

[¢]

The harvested virus can then be subjected to downstream processing, including
clarification, concentration, and inactivation for vaccine production.

Viral Plaque Assay for Titer Determination

This protocol describes a general method for determining the titer of a virus stock using a
plaque assay with M199 in the overlay medium.

Materials:

o Confluent monolayer of susceptible host cells in 6-well plates
« Virus stock to be titered

e Medium 199 (M199), 2x concentration

» Sterile agarose or methylcellulose

e Serum-free M199 for dilutions

e Phosphate Buffered Saline (PBS)

e Crystal violet staining solution

e |ncubator

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5355417/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6559155/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6559155/
https://www.ijbiol.com/EN/10.3760/cma.j.cn311962-20220725-00042
https://www.benchchem.com/product/b15296203?utm_src=pdf-body
https://www.benchchem.com/product/b15296203?utm_src=pdf-body
https://www.benchchem.com/product/b15296203?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15296203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Methodology:
 Serial Dilution of Virus:
o Prepare ten-fold serial dilutions of the virus stock in serum-free M199.

¢ [nfection of Cells:

[e]

Aspirate the growth medium from the confluent cell monolayers in the 6-well plates.

o

Wash the monolayers once with sterile PBS.

[¢]

Inoculate each well with 100-200 pL of a virus dilution. It is recommended to plate each
dilution in duplicate.

[¢]

Incubate the plates at 37°C for 1 hour to allow for virus adsorption. Gently rock the plates
every 15 minutes.

o Overlay Application:

o Prepare the overlay medium by mixing equal volumes of 2x M199 and a sterile 1-2%
agarose or methylcellulose solution. Maintain the mixture at a temperature that keeps the
gelling agent liquid but does not harm the cells (typically around 40-42°C for agarose).

o Aspirate the virus inoculum from the wells.
o Carefully add 2 mL of the overlay medium to each well.
o Allow the overlay to solidify at room temperature.

e Incubation and Plaque Development:

o Incubate the plates at 37°C in a humidified incubator. The incubation time will vary
depending on the virus, typically ranging from 2 to 10 days.

o Monitor the plates for the formation of plaques (clear zones of cell death).

e Plaque Visualization and Titer Calculation:
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o Once plaques are visible, fix the cells by adding a fixing solution (e.g., 10% formalin) and
incubating for at least 30 minutes.

o Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20
minutes.

o Gently wash the plates with water to remove excess stain.

o Count the number of plaques in the wells with a countable number of plaques (typically
20-100).

o Calculate the virus titer in Plaque Forming Units per mL (PFU/mL) using the following
formula:

s Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)

Visualizations

Attachment LZALachment 2. Penetration & Uncoating Replication & Protein Synthesis Assembly of New Virions -
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Caption: General workflow of a viral infection cycle.
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Caption: Experimental workflow for a viral plaque assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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